molecular formula C20H21N3O2 B2437550 N'-(3,4-DIMETHYLPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE CAS No. 812641-46-6

N'-(3,4-DIMETHYLPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE

Cat. No.: B2437550
CAS No.: 812641-46-6
M. Wt: 335.407
InChI Key: VIWKCWMNBQHNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound features a unique combination of a dimethylphenyl group and an indole moiety, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-(1H-indol-3-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxamide group into amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide include:

  • N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamate
  • N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]urea
  • N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]amide

Uniqueness

The uniqueness of N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its oxamide linkage, coupled with the indole and dimethylphenyl groups, sets it apart from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-7-8-16(11-14(13)2)23-20(25)19(24)21-10-9-15-12-22-18-6-4-3-5-17(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWKCWMNBQHNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.